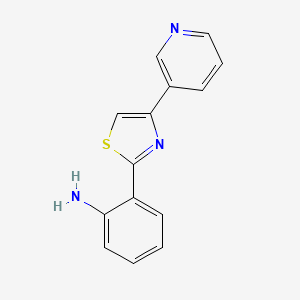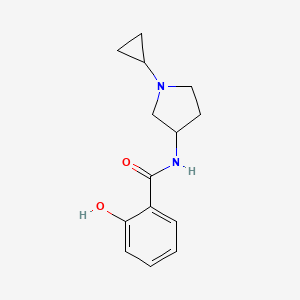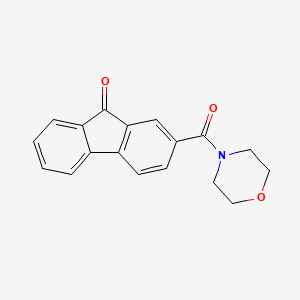![molecular formula C15H16N2O3 B7589448 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, also known as MQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been shown to have a wide range of biological activities. MQCA has been synthesized using various methods, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is believed to exert its effects through this mechanism.
Biochemical and Physiological Effects:
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid in lab experiments is its ability to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This makes 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid a useful tool for studying the role of epigenetic modifications in various biological processes. However, one of the limitations of using 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid research. One area of interest is the development of more efficient synthesis methods for 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, which could improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, particularly in the field of cancer research. Further studies are needed to fully understand the mechanism of action of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid and to identify its molecular targets. Additionally, the development of more soluble forms of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid could improve its usefulness as a research tool.
合成法
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can be synthesized using several methods, including the reaction of quinoline-2-carbonyl chloride with methylamine, followed by the reaction of the resulting intermediate with butanoic acid. Other methods involve the reaction of quinoline-2-carboxylic acid with methylamine and butyric anhydride. The purity and yield of the synthesized 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can be improved by using different solvents and purification techniques.
科学的研究の応用
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-[methyl(quinoline-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-13(15(19)20)17(2)14(18)12-9-8-10-6-4-5-7-11(10)16-12/h4-9,13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAFJXWIICCQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)


![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)
![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)





![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)
![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)
